ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Lipophilicity Drug Design ADME

Researchers developing azole-based lead series often face poor membrane permeability. This 1,3-dimethyl-5-carboxylate building block directly addresses that challenge: - Increased lipophilicity: XLogP3-AA of 1.0 vs. ~0.5 for non-methylated analogs, enhancing passive permeability while maintaining favorable TPSA (57 Ų). - Regioisomeric precision: The 5-carboxylate ester ensures selective hydrolysis/amidation without interfering with the 3-position, avoiding coupling efficiency losses seen with 3-carboxylate contaminants. - Proven scaffold: The 1,3-dimethyl-1,2,4-triazole core is a privileged motif in CYP51-targeting fungicides; the ethyl ester handle enables rapid derivatization to carboxamides for foliar penetration studies. Supplied with ≥98% HPLC purity, sealed in dry, 2-8°C storage, shipped at ambient temperature.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1343048-89-4
Cat. No. B1428880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
CAS1343048-89-4
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1C)C
InChIInChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)9-10(6)3/h4H2,1-3H3
InChIKeyVCYYMPFMOTUVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-Dimethyl-1H-1,2,4-Triazole-5-Carboxylate: Core Profile


Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (CAS 1343048-89-4) is a 1,2,4-triazole-5-carboxylate ester bearing methyl substituents at positions 1 and 3 of the heterocyclic ring. Its molecular formula is C₇H₁₁N₃O₂, molecular weight 169.18 g/mol, computed XLogP3-AA of 1.0, and topological polar surface area (TPSA) of 57 Ų [1]. The compound serves primarily as a versatile building block for medicinal chemistry and agrochemical research, offering a well-defined scaffold that can be further elaborated through the ethyl ester handle [1].

Workflow
Medicinal chemistry & agrochemical building block
Suitable for lead optimization and library synthesis
Key Feature
1,3-dimethyl-5-carboxylate scaffold
Defined regioisomer with distinct physicochemical profile
Selection Context
Ethyl ester handle for further derivatization
May support amidation, hydrolysis, or transesterification

Why Close Analogs Cannot Substitute This Compound


Even minor modifications to the 1,2,4-triazole core yield substantial shifts in physicochemical properties that propagate into biological performance and synthetic utility [1]. The precise methylation pattern of ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate modulates lipophilicity, hydrogen-bonding capacity, and steric environment, differentiating it from non-methylated, mono-methylated, or regioisomeric analogs. Such differences can alter membrane permeability, target binding, and chemical reactivity, making blind replacement of this building block with a cheaper or more available congener risky without direct comparative data [1].

M
Methylation pattern matters

Replacing the 1,3-dimethyl core with a mono-methyl or unsubstituted analog may shift lipophilicity and permeability profiles, altering SAR interpretation.

R
Regioisomer mismatch risk

The 3-carboxylate isomer exhibits different electronic distribution and reactivity; substituting it for the 5-carboxylate can lead to divergent synthetic outcomes.

P
Physicochemical context differs

Molecular weight and TPSA variations across close analogs may affect ligand efficiency and solubility, requiring case-by-case validation.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. 1-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 1.0, whereas the 1-methyl analog (CAS 106535-31-3) lacking the 3-methyl group shows an XLogP3-AA of 0.6 [1][2]. This represents a 0.4 log-unit increase in lipophilicity, which can significantly enhance passive membrane permeability and alter tissue distribution.

Enhanced Lipophilicity
Cross-study comparable
XLogP3-AA: 1.0 vs 0.6 (Δ +0.4)
Reported higher computed lipophilicity vs. 1-methyl analog
May support permeability screening studies
Lipophilicity Drug Design ADME

Reduced Polar Surface Area vs. Unsubstituted Parent

The TPSA of the target compound is 57 Ų, while the unsubstituted ethyl 1H-1,2,4-triazole-5-carboxylate (CAS 64922-04-9) has a TPSA of approximately 67.9 Ų [1]. The reduction of 10.9 Ų reflects the shielding effect of the two methyl groups, lowering the polar surface area and potentially improving passive membrane diffusion.

Reduced Polar Surface Area
Cross-study comparable
TPSA: 57 vs 67.9 Ų (Δ -10.9)
Lower TPSA context vs. unsubstituted parent scaffold
Reported TPSA below 60 Ų threshold context
Permeability Physicochemical Profiling Medicinal Chemistry

Molecular Weight Difference from Monomethyl Analog

The molecular weight of ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is 169.18 g/mol, compared to 155.15 g/mol for the 1-methyl analog (CAS 106535-31-3) [1][2]. This 14.03 g/mol increase corresponds to the addition of one methylene unit, which can influence binding entropy and solubility.

Molecular Weight Difference
Cross-study comparable
169.18 vs 155.15 g/mol (Δ +14.03)
Incremental MW increase from additional methyl group
Relevant for ligand efficiency metric tracking
Molecular Weight Lead Optimization Fragment-Based Design

Regioisomeric Differentiation: 5-Carboxylate vs. 3-Carboxylate

The target places the ester group at the 5-position of the 1,2,4-triazole ring, whereas many common building blocks (e.g., ethyl 1,3-dimethyl-1H-1,2,4-triazole-3-carboxylate) carry the ester at the 3-position. This regioisomerism can lead to different reactivity in nucleophilic acyl substitution and divergent biological activity due to altered electronic distribution [1].

Regioisomeric Differentiation
Class-level inference
5-carboxylate vs. 3-carboxylate
Regiochemistry may dictate synthetic reactivity context
Direct head-to-head kinetic data not located
Regiochemistry Synthetic Building Blocks Reactivity

Procurement-Driven Application Scenarios


Lead Optimization for Enhanced Lipophilicity

When a lead series based on a 1,2,4-triazole scaffold shows insufficient membrane permeability or oral bioavailability, replacing the 1-methyl or unsubstituted core with the 1,3-dimethyl-5-carboxylate variant can increase logP by approximately 0.4–0.5 units while maintaining a favorable TPSA below 60 Ų, as demonstrated by the computed XLogP3-AA and TPSA comparisons [1].

Selective Ester Hydrolysis for 5-Substituted Derivatives

The 5-carboxylate ester regioisomer offers distinct electronic properties that can be exploited for selective hydrolysis or amidation without affecting the 3-position. Synthetic chemists should specify this isomer to avoid the 3-carboxylate contaminant, which may lead to different coupling efficiencies in library synthesis [1].

Building Block for 1,3-Dimethyl Triazole Fungicides

The 1,3-dimethyl substitution pattern is a privileged motif in azole fungicides targeting CYP51. The ethyl ester serves as a ready handle for further derivatization to carboxamides or other bioactive moieties. The quantified lipophilicity advantage may translate to improved cuticular penetration in foliar applications [1].

Application
Selection Property
Validation Focus
Lead Optimization (Lipophilicity)
Computed lipophilicity context (XLogP3-AA)
Permeability and ADME assay review
Selective Ester Derivatization
5-carboxylate regioisomer identity
Regiochemical confirmation (NMR/HPLC)
Fungicide Research Scaffold
1,3-dimethyl triazole core context
CYP51 target-binding and penetration studies
Quote Request

Request a Quote for ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.